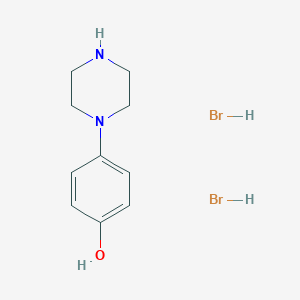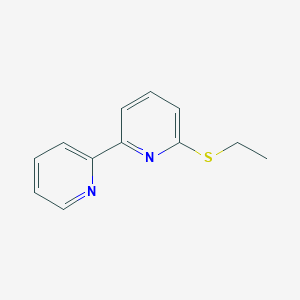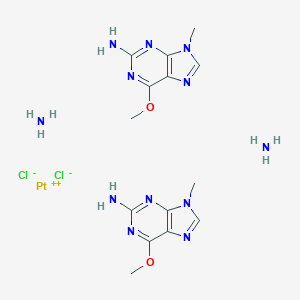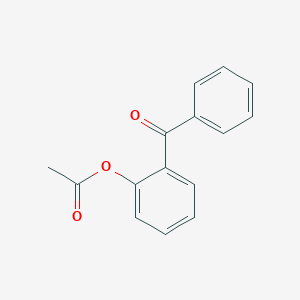
2-Acetoxybenzophenone
Vue d'ensemble
Description
2-Acetoxybenzophenone is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical reactions. It is a derivative of benzophenone with an acetoxy functional group, which significantly influences its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of derivatives of 2-acetoxybenzophenone has been explored in several studies. For instance, a photochemical synthesis method has been reported where p-methoxyphenyl o-acetoxybenzoate undergoes a photo-Fries rearrangement to yield 2′-acetoxy-2-hydroxy-5-methoxybenzophenone in good yield . Another study describes the synthesis of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone, which upon hydrolysis yields 2-acetoxy-3-(p-hydroxyphenyl)-propenoic acid . These methods highlight the reactivity of acetoxybenzophenone derivatives under different conditions and their potential for yielding various products.
Molecular Structure Analysis
The molecular structure of 2-acetoxybenzophenone derivatives has been investigated using spectroscopic methods and quantum mechanical studies. For example, the structure of 2-acetoxybenzoic acid, a related compound, has been optimized using density functional theory (DFT) methods, and its stability has been confirmed by natural bond orbital (NBO) analysis . The study of the molecular structure is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Chemical reactions involving 2-acetoxybenzophenone derivatives have been studied, including transacylation and cyclization reactions. The compound synthesized in is not stable on silica gel and isomerizes, indicating its reactivity and potential for further chemical transformations. The photocycloaddition of thiobenzophenone to acetylenic compounds has also been explored, demonstrating the reactivity of benzophenone derivatives in the presence of multiple bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetoxybenzophenone derivatives are influenced by their molecular structure. The spectroscopic (FT-IR, FT-Raman, NMR) study of 2-acetoxybenzoic acid provides insights into the vibrational spectra and electronic properties of the molecule . The calculated HOMO and LUMO energy gap indicates charge transfer within the molecule, which is relevant for understanding its chemical behavior. Additionally, the synthesis of 2-hydroxy-4-methoxybenzophenone, a related compound, shows that the polarity of the solvent has a significant influence on the reaction, highlighting the importance of physical properties in chemical synthesis .
Applications De Recherche Scientifique
Environmental Monitoring
2-Hydroxybenzophenone derivatives, closely related to 2-Acetoxybenzophenone, are used as UV absorbers in various environmental applications. A study by Negreira et al. (2009) focused on the determination of such compounds in environmental water samples. They developed a procedure involving solid-phase extraction and liquid chromatography-tandem mass spectrometry to detect these derivatives in aquatic environments, particularly in wastewater samples (Negreira et al., 2009).
Photostability and Reactivity Studies
Adeniyi and Conradie (2021) explored the substituents and solvent effects on the molecular properties of 2-hydroxybenzophenone derivatives. Their research is crucial for understanding the applications of these compounds in commercial sunscreens as UV chromophores due to their photostability and low reactivity after extended exposure to light (Adeniyi & Conradie, 2021).
Polymer Stabilization
2-Hydroxybenzophenone derivatives are known for their effectiveness in stabilizing polymers against harmful ultraviolet radiation. Chaudet and Tamblyn (1961) investigated the additional functions of these compounds in weathering stabilization of polymers, providing insights into the complex interactions and effectiveness of these stabilizers (Chaudet & Tamblyn, 1961).
Analytical Chemistry Applications
In the field of analytical chemistry, studies have been conducted on the determination of benzophenone-3 and its metabolites in human serum, as demonstrated by Tarazona et al. (2013). They developed a new method using dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry, showcasing the versatility of these compounds in analytical applications (Tarazona et al., 2013).
Medical and Pharmacological Research
In the medical field, 2-Hydroxybenzophenone derivatives have been examined for their potential in various pharmacological applications. For instance, Watanabe et al. (2015) studied the metabolism of Benzophenone-3 by rat and human liver microsomes and its impact on endocrine-disrupting activity. This research contributes to understanding the biological and environmental impacts of these compounds (Watanabe et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
(2-benzoylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)18-14-10-6-5-9-13(14)15(17)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTANZQQBIQFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449734 | |
| Record name | 2-ACETOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxybenzophenone | |
CAS RN |
138711-39-4 | |
| Record name | 2-ACETOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
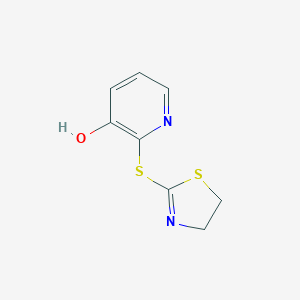
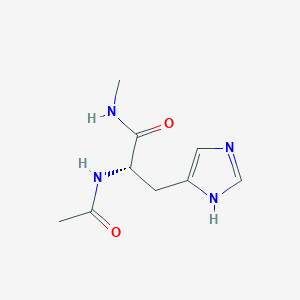
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)

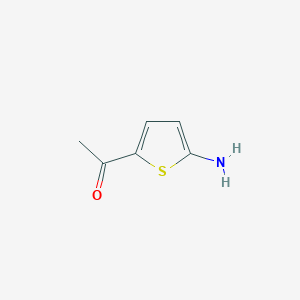
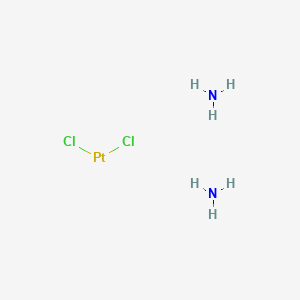
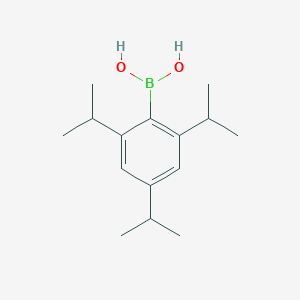
![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)

